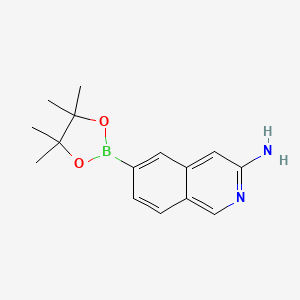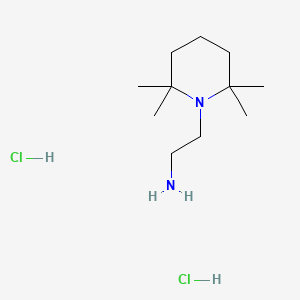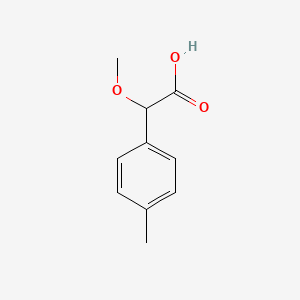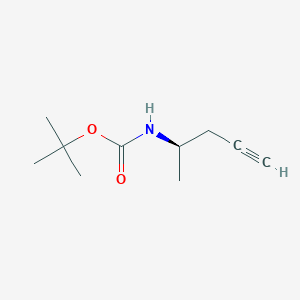![molecular formula C10H21NO8S2 B13477329 tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C10H21NO8S2. It is characterized by the presence of a tert-butyl carbamate group and two methanesulfonyloxy groups attached to a propyl chain. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
化学反应分析
Types of Reactions
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the methanesulfonyloxy groups are replaced by the nucleophiles.
Deprotection Reactions: The major product is the free amine obtained after the removal of the tert-butyl carbamate group.
科学研究应用
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate involves its reactivity towards nucleophiles and acids. The methanesulfonyloxy groups act as good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl carbamate group provides stability to the molecule and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
相似化合物的比较
Similar Compounds
- tert-Butyl N-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
Uniqueness
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is unique due to the specific positioning of the methanesulfonyloxy groups on the propyl chain, which influences its reactivity and the types of chemical transformations it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific synthetic applications .
属性
分子式 |
C10H21NO8S2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfonyloxypropyl] methanesulfonate |
InChI |
InChI=1S/C10H21NO8S2/c1-10(2,3)18-9(12)11-6-8(19-21(5,15)16)7-17-20(4,13)14/h8H,6-7H2,1-5H3,(H,11,12) |
InChI 键 |
IZYCCGFCPZNPNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


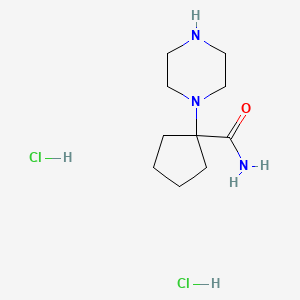
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
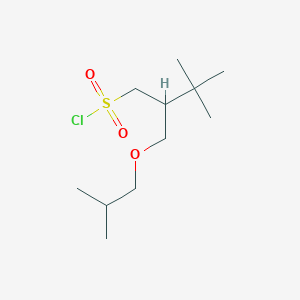
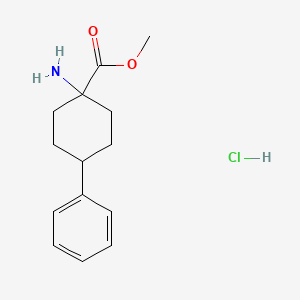
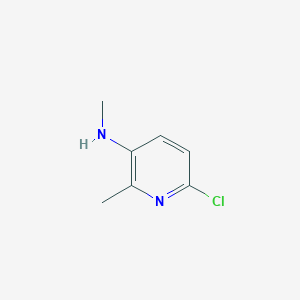
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
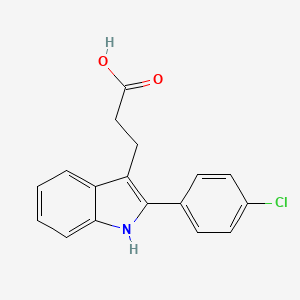
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)
